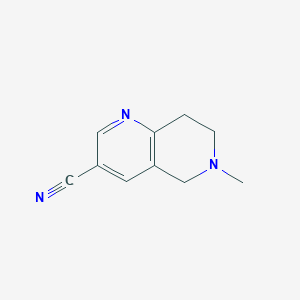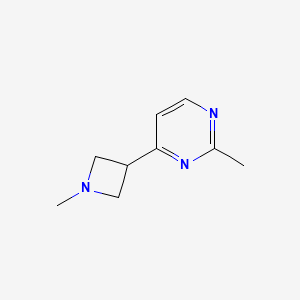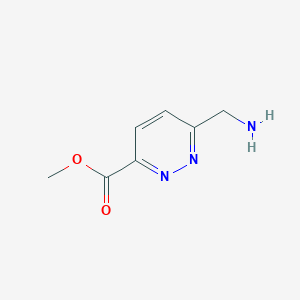
2-Formyl-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like 2-Formyl-1H-indole-4-carbonitrile valuable for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1H-indole-4-carbonitrile typically involves the reaction of 1H-indole-4-carbonitrile with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 1H-indole-4-carbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1H-indole-4-carbonitrile.
Reduction: 2-Hydroxymethyl-1H-indole-4-carbonitrile.
Substitution: 3-Halo-2-formyl-1H-indole-4-carbonitrile.
Aplicaciones Científicas De Investigación
2-Formyl-1H-indole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Formyl-1H-indole-4-carbonitrile is primarily related to its ability to interact with biological targets through its indole nucleus and formyl group. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its biological activities.
1H-Indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position, used in the synthesis of pharmaceuticals.
1H-Indole-4-carbonitrile: The parent compound of 2-Formyl-1H-indole-4-carbonitrile, lacking the formyl group.
Uniqueness: this compound is unique due to the presence of both a formyl group and a nitrile group on the indole nucleus. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H6N2O |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-formyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,6,12H |
Clave InChI |
ACDCIPQNVZGHLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(NC2=C1)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)




![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)



![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)
![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)
